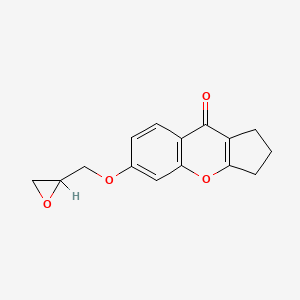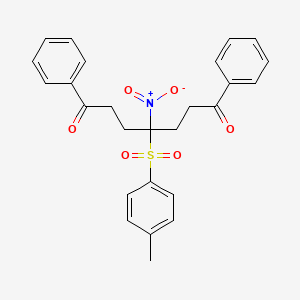
4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Heptanedione Backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation reactions.
Hydroxy(oxido)amino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions can target the carbonyl groups or the nitro group if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine
The compound’s unique structure suggests potential biological activity. It could be investigated for its effects on various biological pathways, potentially leading to the development of new drugs or therapeutic agents.
Industry
In materials science, the compound might be used in the development of new polymers or as a precursor for specialty chemicals. Its sulfonyl and phenyl groups could impart desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy(oxido)amino group could participate in redox reactions, while the sulfonyl group might influence the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxyamino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- 4-(Amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- 4-(Hydroxy(oxido)amino)-4-((4-chlorophenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
Uniqueness
What sets 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione apart is the combination of its functional groups. The presence of both hydroxy(oxido)amino and sulfonyl groups in the same molecule is relatively rare and can lead to unique chemical and biological properties. This makes it a compound of significant interest for further research and development.
Properties
CAS No. |
76283-90-4 |
|---|---|
Molecular Formula |
C26H25NO6S |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-4-nitro-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C26H25NO6S/c1-20-12-14-23(15-13-20)34(32,33)26(27(30)31,18-16-24(28)21-8-4-2-5-9-21)19-17-25(29)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
InChI Key |
VCXHLSGWHVDFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CC=C2)(CCC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
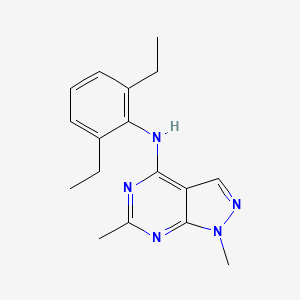





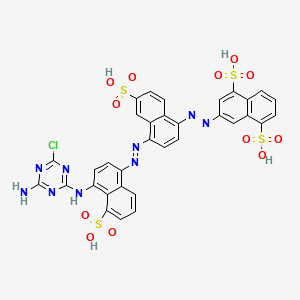

![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
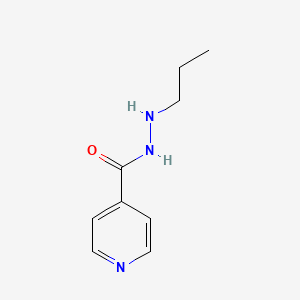
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)

